(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one
Description
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a bicyclic monoterpenoid derivative characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) with a ketone group at position 2 and a chlorine substituent at position 2. Its stereochemistry (1R,3S,4S) significantly influences its physical properties and reactivity. This compound is structurally related to camphor derivatives, with variations in substituents and stereochemistry affecting applications in organic synthesis, pharmaceuticals, and materials science .
Key properties include:
Properties
IUPAC Name |
(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKEKMZLKKQOP-JKUQZMGJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H](C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄, ether solvent, and low temperatures.
Substitution: Various nucleophiles (e.g., hydroxide, alkoxide) and polar aprotic solvents.
Major Products Formed:
Oxidation: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione.
Reduction: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Derivatives
a. Brominated Analog: (1R,3S,4S)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Molecular formula : C₁₀H₁₅BrO .
- Key differences : Bromine’s larger atomic radius and higher polarizability compared to chlorine result in distinct reactivity. For example, brominated derivatives exhibit faster nucleophilic substitution rates in SN2 reactions .
- Applications : Used in asymmetric catalysis and as intermediates in pharmaceutical synthesis .
b. Chlorinated Derivatives
Non-Halogenated Bicyclo[2.2.1]heptan-2-one Derivatives
a. (1R,4S)-Bicyclo[2.2.1]heptan-2-one (Norcamphor)
- Molecular formula : C₇H₁₀O .
- Key differences: Absence of chlorine and methyl groups results in lower molecular weight (110.156 g/mol) and higher volatility. Norcamphor is a common starting material for synthesizing chiral ligands and fragrances .
- NMR data : ¹H NMR signals at δ 2.88 (s, 1H) and δ 1.41 (m, 3H) highlight differences in proton environments compared to halogenated analogs .
b. Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one)
Functionalized Derivatives
a. Amino-Substituted: (1R,3S,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one Hydrochloride
- Molecular formula: C₁₀H₁₈ClNO .
- Key differences: The amino group introduces hydrogen-bonding capability, making it useful in medicinal chemistry for targeting enzyme active sites. Its hydrochloride salt improves solubility in polar solvents .
b. Hydroxy-Substituted: (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
Steric and Electronic Effects: Chlorine’s electronegativity increases the ketone’s electrophilicity, enhancing its reactivity in nucleophilic additions compared to methyl- or amino-substituted analogs .
Chiral Applications : The (1R,3S,4S) configuration enables use in asymmetric catalysis, with diol derivatives achieving >90% enantiomeric excess in diethylzinc reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
